molecular formula C4H3BrClN3 B1273702 4-Amino-5-bromo-2-chloropyrimidine CAS No. 205672-25-9

4-Amino-5-bromo-2-chloropyrimidine

Cat. No.: B1273702
CAS No.: 205672-25-9
M. Wt: 208.44 g/mol
InChI Key: QOWALNIZDHZTSM-UHFFFAOYSA-N
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Description

1.1 Molecular Structure and Properties 4-Amino-5-bromo-2-chloropyrimidine (CAS 205672-25-9) is a halogenated pyrimidine derivative with the molecular formula C₄H₃BrClN₃ and a molecular weight of 208.44 g/mol . Its structure features substituents at positions 2 (Cl), 4 (NH₂), and 5 (Br) on the pyrimidine ring (Figure 1). The compound is slightly soluble in water and requires storage at 2–4°C in a tightly sealed container .

1.2 Synthesis The compound is synthesized via the reduction of 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride (SnCl₂·2H₂O) in hydrochloric acid, followed by alkaline extraction and recrystallization from acetonitrile (yield: 90%, m.p. 460–461 K) .

1.3 Applications It serves as a critical intermediate in organic synthesis, pharmaceuticals (e.g., kinase inhibitors), and agrochemicals due to its reactive amino and halogen substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromination-Chlorination-Amination Sequence

A widely adopted method begins with 2-hydroxypyrimidine as the starting material. The process involves:

  • Bromination : Reaction with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) at 30–100°C for 8–14 hours to yield 5-bromo-2-hydroxypyrimidine .
  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) and organic amines (e.g., triethylamine) at 50–120°C for 5–8 hours, replacing the hydroxyl group with chlorine.
  • Amination : Introduction of the amino group via nucleophilic substitution using ammonia or protected amines under reflux conditions.

Example :

  • Yield : 94–99% purity after crystallization.
  • Key Advantage : High bromine utilization (95–98%) and minimal byproducts.

Nitration-Reduction Pathway

An alternative route starts with 2-chloro-5-nitroaniline :

  • Nitration : Nitric acid/sulfuric acid mixture introduces nitro groups.
  • Reduction : Catalytic hydrogenation or stannous chloride (SnCl₂) reduces nitro to amino.
  • Cyclization : Formation of the pyrimidine ring using urea or thiourea under acidic conditions.

Optimization :

  • Temperature Control : Maintaining ≤10°C during reduction prevents decomposition.
  • Yield : 85–90% with HPLC purity >98%.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance efficiency:

  • Bromination-Chlorination : Conducted in tandem reactors with real-time monitoring to adjust HBr and POCl₃ stoichiometry.
  • Purification : Multi-stage crystallization using acetonitrile or ethyl acetate improves yield to 91–96%.

Case Study :

  • Throughput : 500 kg/batch with 94.2% yield.
  • Cost Reduction : Recycling unreacted HBr saves ~20% raw material costs.

Comparative Analysis of Methods

Parameter Bromination-Chlorination-Amination Nitration-Reduction
Starting Material 2-Hydroxypyrimidine 2-Chloro-5-nitroaniline
Reaction Steps 3 4
Total Yield 88–94% 78–85%
Purity (HPLC) 98.2–99.4% 97.5–98.9%
Scalability High (industrial-friendly) Moderate (lab-scale)
Key Challenge Bromine volatility Nitro group over-reduction

Advanced Optimization Strategies

Catalytic Improvements

  • Hydrogen Peroxide Catalysis : Replaces toxic bromine gas, reducing environmental impact.
  • Phase-Transfer Catalysts : Cetyltrimethylammonium chloride enhances chlorination efficiency in DMF.

Solvent Selection

  • Polar Aprotic Solvents : DMF or DMSO improve reaction kinetics for amination.
  • Green Alternatives : Cyclopentyl methyl ether (CPME) reduces waste in large-scale runs.

Troubleshooting Common Issues

Byproduct Formation

  • Chloro-Bromo Isomers : Controlled stoichiometry (HBr:POCl₃ = 1:1.2) minimizes isomerization.
  • Residual Hydroxyl Groups : Post-reaction quenching with catalase ensures complete hydroxyl removal.

Purification Challenges

  • Crystallization Solvents : Acetonitrile yields >98% purity vs. methanol (95%).
  • Chromatography : Silica gel chromatography resolves stubborn impurities but increases costs.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 100–150°C, 300 W irradiation reduces reaction time by 50%.
  • Yield : 89% with comparable purity to conventional methods.

Enzymatic Amination

  • Biocatalysts : Transaminases selectively introduce amino groups at 4-position, avoiding protection/deprotection steps.
  • Limitation : High enzyme costs currently limit industrial adoption.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromo-2-chloropyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The amino, bromo, and chloro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) chloride.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the amino, bromo, or chloro groups .

Scientific Research Applications

4-Amino-5-bromo-2-chloropyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, such as pesticides and herbicides

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-2-chloropyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and context of use. For example, its antimicrobial activity may involve disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Structurally analogous pyrimidine derivatives differ in substituent patterns, influencing their reactivity, physical properties, and applications. Key comparisons are outlined below.

Structural Analogs and Substituent Variations

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight Key Features
4-Amino-5-bromo-2-chloropyrimidine 205672-25-9 NH₂ (4), Br (5), Cl (2) C₄H₃BrClN₃ 208.44 Hydrogen-bonding network (N–H···N) ; pharmaceutical applications
5-Bromo-2-chloro-4-methylpyrimidine 633328-95-7 CH₃ (4), Br (5), Cl (2) C₅H₅BrClN₂ 207.46 Enhanced lipophilicity; used in organic synthesis
5-Bromo-2,4-dichloropyrimidine 36082-50-5 Cl (2, 4), Br (5) C₄H₂BrCl₂N₂ 240.84 Higher halogen density; intermediate in cross-coupling reactions
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine 63931-22-6 NH₂ (4), Br (5), Cl (6), SCH₃ (2) C₅H₅BrClN₃S 254.54 Methylthio group increases steric bulk; potential agrochemical use

Physical and Chemical Properties

  • Solubility: The amino group in this compound marginally improves water solubility compared to non-polar analogs like 5-bromo-2-chloro-4-methylpyrimidine .
  • Thermal Stability : Higher melting points (e.g., 460–461 K for the title compound) correlate with hydrogen-bonded crystal packing .

Key Differentiators and Research Implications

  • Synthetic Versatility: this compound’s balanced reactivity makes it a versatile scaffold, outperforming methyl- or dichloro-substituted analogs in coupling reactions .

Biological Activity

4-Amino-5-bromo-2-chloropyrimidine (ABCP) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmaceutical and agrochemical applications. This compound serves as an important intermediate in organic synthesis and has been explored for its anticancer, antibacterial, and antifungal properties.

  • Molecular Formula : C₄H₃BrClN₃
  • Molecular Weight : 208.44 g/mol
  • CAS Number : 205672-25-9
  • Solubility : Slightly soluble in water
  • Melting Point : 189°C to 191°C

Anticancer Activity

Recent studies have demonstrated that ABCP exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: Inhibition of Cancer Cell Lines
A study evaluated the effects of ABCP on several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the findings:

CompoundCell LineIC₅₀ (µM)Viability at 20 µM (%)
ABCPMCF-79.22 ± 0.1721.24
ABCPHeLa8.47 ± 0.1829.33
TamoxifenMCF-7-16.36
AvastinHeLa-16.33

These results indicate that ABCP has a comparable or superior inhibitory effect on cell viability compared to standard anticancer drugs such as Tamoxifen and Avastin .

Antimicrobial Activity

ABCP has also been investigated for its antimicrobial properties. A study reported its efficacy against various bacterial strains, demonstrating notable antibacterial and antifungal activities.

Summary of Antimicrobial Studies
The following table outlines the results of antimicrobial assays conducted with ABCP:

MicroorganismActivity
Staphylococcus aureus (Gram-positive)Inhibition observed
Escherichia coli (Gram-negative)Moderate inhibition
Candida albicans (Fungal)Effective inhibition

These findings suggest that ABCP could serve as a potential candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological efficacy of ABCP can be attributed to its unique structural features. The presence of bromine and chlorine atoms in the pyrimidine ring enhances its interaction with biological targets, which may lead to improved potency against cancer cells and pathogens.

Key Structural Features

  • Bromine Atom : Enhances lipophilicity, facilitating membrane permeability.
  • Chlorine Atom : Increases electronegativity, potentially improving binding affinity to target enzymes.

Q & A

Basic Research Questions

Q. What is the established synthetic route for 4-Amino-5-bromo-2-chloropyrimidine, and how can purity be ensured?

  • Methodological Answer : The compound is synthesized via reduction of 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride dihydrate in hydrochloric acid at 273 K. The reaction mixture is stirred for 6 hours, quenched with ice, basified with NaOH, and extracted with ethyl acetate. Purification involves recrystallization from acetonitrile, yielding 90% with a melting point of 460–461 K. Purity is ensured by successive recrystallization and spectroscopic validation (e.g., NMR, IR) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

  • Methodological Answer : Single-crystal X-ray diffraction reveals a planar pyrimidine ring (r.m.s. deviation: 0.087 Å) with Br, Cl, and the amino group (N7) coplanar. The crystal lattice is stabilized by N7—H72···N3 hydrogen bonds, forming dimers, and N7—H71···N1 interactions extending into a 2D network in the bc plane. Refinement using SHELXL software (riding H-atom model) confirms bond lengths and angles consistent with similar pyrimidine derivatives .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Mandatory precautions include wearing protective gloves, goggles, and lab coats to avoid skin/eye contact. Work should be conducted in a fume hood to prevent inhalation. Waste must be segregated and disposed via certified hazardous waste handlers to mitigate environmental contamination. Stability under storage conditions (e.g., refrigeration) should be monitored to prevent decomposition .

Advanced Research Questions

Q. What strategies resolve contradictory crystallographic data during refinement of halogenated pyrimidines?

  • Methodological Answer : Discrepancies in X-ray data (e.g., disorder, twinning) are addressed using iterative refinement in SHELXL. For high-resolution data, anisotropic displacement parameters improve accuracy. Hydrogen bonding ambiguities are resolved via Fourier difference maps and free refinement of H-atom positions. Validation tools like PLATON or checkCIF identify geometric outliers .

Q. How can regioselectivity be controlled in cross-coupling reactions involving bromo and chloro substituents?

  • Methodological Answer : The bromo group at C5 is more reactive than the chloro group at C2 in Suzuki-Miyaura couplings due to lower bond dissociation energy (C-Br vs. C-Cl). Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands favor C5 substitution. Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) further modulate selectivity .

Q. What analytical methodologies characterize degradation products under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS identify degradation pathways. Hydrolytic decomposition (e.g., dehalogenation) is tracked via halogen-specific detectors (e.g., ICP-MS). Solid-state degradation is analyzed using PXRD to detect polymorphic changes or amorphous content .

Q. How does the electronic environment of the pyrimidine ring influence substituent reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : Electron-withdrawing groups (Br, Cl) activate the ring for NAS at C4 (para to Cl) due to resonance stabilization of the Meisenheimer intermediate. DFT calculations (e.g., NBO analysis) quantify charge distribution, showing enhanced electrophilicity at C4 (-0.32 e) compared to C2 (-0.28 e) .

Q. What challenges arise in computational modeling of this compound's supramolecular assembly?

  • Methodological Answer : Force fields (e.g., GAFF) often underestimate halogen bonding contributions. Molecular dynamics simulations require explicit polarization corrections for Br and Cl. Crystal packing predictions are improved using PIXEL energy calculations, which partition lattice energies into Coulombic, polarization, and dispersion terms .

Properties

IUPAC Name

5-bromo-2-chloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClN3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWALNIZDHZTSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376878
Record name 4-Amino-5-bromo-2-chloropyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205672-25-9
Record name 4-Amino-5-bromo-2-chloropyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-5-bromo-2-chloropyrimidine
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Synthesis routes and methods I

Procedure details

A 100 mL round bottom flask was charged with 5-bromo-2,4-dichloropyrimidine (10.0 g, 44 mmol), concentrated ammonium hydroxide (100 mL) and THF (150 mL). The resulting mixture was magnetically stirred at room temperature for 12 h. Work-up: the reaction mixture was diluted with water (100 mL) and then extracted with EtOAc (50 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel to afford 11 g (quantitative) of the product as a white solid. MS m/z: 208 (M+H+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 5-bromo-2,4-dichloropyrimidine (8.54 g, 37.48 mmol) in methanol (12 mL) was added dropwise over 10 minutes to an ice-bath cooled solution of 7M ammonium hydroxide (60 mL, 420 mmol) in methanol (60 mL) and the resulting solution was stirred at room temperature for 24 hours. The mixture was concentrated and water was added. The solid was filtered and dried under reduced pressure to give the title compound (6.23 g, 73%) as a white solid.
Quantity
8.54 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
73%

Synthesis routes and methods III

Procedure details

2,4-Dichloro-5-bromopyrimidine (200 g, 0.88 mol) is added slowly to NH3 (1000 ml, 7 M in MeOH) while the reaction mixture is kept below 10° C. The reaction mixture is stirred at rt for 2 h, heated to 60° C. for 2 h, and then cooled again to rt and stirred for 55 h. It is concentrated under reduced pressure, and the residue is suspended in H2O (500 ml). The aqueous layer is extracted with EtOAc (3×) and the combined organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure to yield the title compound as a white solid.
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 5-bromo-2,4-dichloropyrimidine (25g, 110 mmol) in 200 mL THF is treated with 47 mL of ammonia (330 mmol, 7.0M solution in methanol). After stirring for 15 hours the solution is concentrated under reduced pressure and purified by short-filtration (SiO2, Hexanes: Ethyl acetate/1:1) to yield 21g (92%) of 1 as a white solid.
Quantity
110 mmol
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Yield
92%
Name

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

4-Amino-5-bromo-2-chloropyrimidine
4-Amino-5-bromo-2-chloropyrimidine
4-Amino-5-bromo-2-chloropyrimidine
4-Amino-5-bromo-2-chloropyrimidine
4-Amino-5-bromo-2-chloropyrimidine
4-Amino-5-bromo-2-chloropyrimidine

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